sodium;ethanolate
Description
sodium;ethanolate, also known as Acetazolamide, is a carbonic anhydrase inhibitor used primarily to treat glaucoma, epilepsy, altitude sickness, periodic paralysis, and heart failure. It is a sulfonamide derivative and works by inhibiting the enzyme carbonic anhydrase, which leads to a decrease in the production of aqueous humor in the eye, reduction of abnormal electrical activity in the brain, and other physiological effects.
Properties
IUPAC Name |
sodium;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKDTQENPPHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction of Sodium Metal with Ethanol
The most traditional method involves the exothermic reaction of sodium metal with anhydrous ethanol:
Procedure : Sodium metal is gradually added to ethanol under inert conditions (e.g., argon), yielding a solution that crystallizes upon cooling.
Challenges :
Sodium Hydroxide and Ethanol Reaction
An economical alternative employs sodium hydroxide and ethanol:
Procedure : Ethanol and NaOH are refluxed, with water removed via azeotropic distillation or molecular sieves.
Limitations :
-
Equilibrium Constraints : Incomplete conversion (typically <90%) due to water retention.
-
Purification : Precipitation with anhydrous acetone improves purity by removing NaOH.
Advanced Synthesis Techniques
Vacuum-Assisted Synthesis with Inhibitors
A patented method (CN105294399A) enhances yield and stability using inhibitors under vacuum:
Steps :
-
Sodium metal and inhibitors (e.g., acetonitrile, propionitrile) are mixed at 0–30°C.
-
Absolute ethanol is added under vacuum (-0.01 to -0.05 MPa) over 2–4 hours.
-
The mixture reacts for 2–4 hours, yielding a colorless viscous liquid.
Key Parameters :
| Parameter | Value/Detail |
|---|---|
| Temperature | 0–30°C |
| Vacuum Pressure | -0.01 to -0.05 MPa |
| Inhibitor Ratio | 0.01–0.05 g/g Na |
| Yield | >94% |
| Sodium Ethoxide Content | >20% |
Advantages :
Controlled Crystallization and Phase Management
Recent studies resolved sodium ethoxide’s crystal structure, revealing phase-dependent properties:
Synthesis Protocol :
-
Sodium and ethanol react under argon, followed by solvent removal via distillation or vacuum drying.
-
Phase composition is analyzed via X-ray powder diffraction.
Phase Analysis :
| Experiment | Phases Identified | Key Observations |
|---|---|---|
| 1 | 56% Phase 1, 44% Phase 2 | Phase 1: Solvent-free NaOEt |
| 2 | 17% Phase 1, 83% Phase 2 | Phase 2: Ethanol disolvate |
| 3 | Pure Phase 1 | Tetragonal crystal structure |
Structural Insights :
-
Phase 1 : Tetragonal lattice with Na⁺ ions in square planar coordination, resembling PbO’s "anti-type" structure.
-
Phase 2 : Ethanol disolvate with layered Na–O networks, influencing solubility in non-polar solvents.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
Structural Considerations and Synthesis Implications
The tetragonal structure of solvent-free sodium ethoxide (Phase 1) underpins its reactivity:
-
Coordination Geometry : Each Na⁺ ion is tetrahedrally coordinated to four oxygen atoms, with ethyl groups occupying apical positions.
-
Solubility Behavior : Polar solvents (e.g., ethanol) disrupt ionic layers, while non-polar solvents (e.g., toluene) cause exfoliation without dissolution.
Challenges and Practical Considerations
Chemical Reactions Analysis
Decomposition Reactions
Sodium ethanolate is highly hygroscopic and reacts vigorously with water or atmospheric moisture:
In the presence of CO, it forms sodium ethyl carbonate:
Degradation products compromise its stability, necessitating storage under inert atmospheres (e.g., N) .
Nucleophilic Substitution vs. Elimination
The reactivity of sodium ethanolate depends on substrate structure and solvent polarity:
-
Steric effects : Bulky substrates (e.g., 2-bromobutane) favor elimination (E2) due to hindered backside attack required for SN2 .
-
Solvent polarity : Ethanol stabilizes sodium cations, reducing ethoxide’s basicity and slowing elimination .
Transesterification and Condensation Reactions
Sodium ethanolate catalyzes key organic transformations:
-
Claisen condensation : Deprotonates esters to form enolates, enabling carbon-carbon bond formation .
-
Malonic ester synthesis : Generates enolates for alkylation or acylation .
-
Transesterification : Exchanges alkoxy groups between esters, requiring matching alcohol/alkoxide systems to avoid side products .
Degradation Kinetics and Stability
Sodium ethanolate degrades under ambient conditions:
-
CO2_22 fixation : Forms sodium ethyl carbonate within days, even in sealed containers .
-
Thermal stability : Decomposes above 260°C, releasing ethanol and sodium oxide .
| Degradation Pathway | Rate | Products |
|---|---|---|
| Hydrolysis | Rapid (t <1 h) | NaOH + CHOH |
| CO reaction | Moderate | NaCO + ethers |
| Thermal decomposition | Slow (≥260°C) | NaO + hydrocarbons |
Scientific Research Applications
Organic Synthesis
Sodium ethoxide is primarily known for its role as a strong base in organic synthesis. It participates in several key reactions:
- Claisen Condensation : This reaction involves the formation of β-keto esters from esters and carbonyl compounds. Sodium ethoxide acts as a nucleophile, deprotonating the α-hydrogen of the ester to form an enolate ion, which then attacks another carbonyl compound.
- Malonic Ester Synthesis : Sodium ethoxide is used to generate enolate ions from malonic esters, facilitating their alkylation.
- Williamson Ether Synthesis : In this reaction, sodium ethoxide reacts with alkyl halides to produce ethers, demonstrating its utility as a nucleophile.
- Transesterification : Sodium ethoxide serves as a catalyst in the transesterification of triglycerides to produce biodiesel from vegetable oils or animal fats.
Data Table: Key Reactions Involving Sodium Ethoxide
| Reaction Type | Description | Example Product |
|---|---|---|
| Claisen Condensation | Formation of β-keto esters | Ethyl acetoacetate |
| Malonic Ester Synthesis | Alkylation of malonic esters | Diethyl malonate |
| Williamson Ether Synthesis | Production of ethers from alkyl halides | Diethyl ether |
| Transesterification | Conversion of triglycerides to fatty acid esters | Biodiesel |
Environmental Applications
Sodium ethoxide has emerged as an eco-friendly catalyst in the recycling of polyethylene terephthalate (PET). Recent studies have demonstrated its effectiveness in glycolytic depolymerization, converting PET waste into bis(2-hydroxyethyl)terephthalate (BHET), a valuable monomer for repolymerization.
Case Study: Glycolytic Depolymerization of PET
A study utilized sodium ethoxide as a catalyst for the glycolysis process, achieving up to 98% PET conversion and 76% yield of BHET under optimized conditions. The response surface methodology (RSM) was employed to evaluate various parameters, including reaction temperature and molar ratios, showcasing sodium ethoxide's potential in sustainable waste management .
Pharmaceutical Applications
Sodium ethoxide plays a crucial role in the synthesis of various pharmaceutical compounds. It is involved in:
- Drug Synthesis : Sodium ethoxide is used as a base for the synthesis of active pharmaceutical ingredients (APIs) such as phenobarbital and phenylbutazone.
- Targeted Drug Delivery Systems : Research indicates its application in developing chitosan nanocomposites for colon-targeted drug delivery .
Data Table: Pharmaceutical Compounds Synthesized Using Sodium Ethoxide
| Compound Name | Application Area |
|---|---|
| Phenobarbital | Anticonvulsant |
| Phenylbutazone | Anti-inflammatory |
| Chitosan Nanocomposites | Drug delivery systems |
Industrial Applications
In industrial settings, sodium ethoxide is used for:
Mechanism of Action
Acetazolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions and hydrogen ions, resulting in reduced secretion of aqueous humor in the eye, decreased abnormal electrical activity in the brain, and other physiological effects. The molecular targets include various isoforms of carbonic anhydrase, which are involved in different physiological processes.
Comparison with Similar Compounds
Similar Compounds
Methazolamide: Another carbonic anhydrase inhibitor with similar applications but different pharmacokinetic properties.
Dorzolamide: Used primarily in the treatment of glaucoma, with a different administration route (topical).
Brinzolamide: Similar to Dorzolamide, used in ophthalmic applications.
Uniqueness
Acetazolamide is unique due to its broad range of applications, including systemic and ophthalmic uses. Its ability to cross the blood-brain barrier makes it effective in treating neurological conditions, unlike some other carbonic anhydrase inhibitors that are limited to ophthalmic use.
Q & A
Q. What are the established methods for synthesizing sodium ethanolate with high purity, and how are they optimized?
Sodium ethanolate is typically synthesized via the reaction of metallic sodium with anhydrous ethanol under inert conditions. Key steps include:
- Moisture exclusion : Use anhydrous solvents and nitrogen/argon atmospheres to prevent hydrolysis .
- Purification : Vacuum distillation or recrystallization from dry toluene to remove residual sodium or ethanol .
- Quality control : Monitor reaction completion via gas chromatography (GC) or titration against standardized acids .
Q. Which analytical techniques are most effective for characterizing sodium ethanolate’s structural and chemical properties?
Common methods include:
- FTIR spectroscopy : Identifies O–Na stretching vibrations (~400–500 cm⁻¹) and ethoxide group signatures .
- Elemental analysis : Confirms C, H, and Na content against theoretical values (C₂H₅NaO: 68.05 g/mol) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds (>150°C) .
Q. What are the critical safety protocols for handling and storing sodium ethanolate in laboratory settings?
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to avoid moisture-induced degradation .
- Handling : Use flame-resistant lab coats, gloves, and face shields. Avoid contact with water, acids, or oxidizers due to exothermic reactions .
- Spill management : Neutralize with dry sand or vermiculite; never use water-based extinguishers .
Q. How does sodium ethanolate function as a base in organic synthesis, and what reaction conditions optimize its efficacy?
Sodium ethanolate deprotonates acidic substrates (e.g., alcohols, ketones) in reactions like Claisen condensations or Williamson ether synthesis. Optimization involves:
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to enhance solubility and reactivity .
- Stoichiometry : Maintain a 10–20% molar excess to ensure complete deprotonation .
Q. What methodologies are used to assess the purity of sodium ethanolate batches?
- Titrimetry : Acid-base titration with HCl to determine active ethoxide content .
- Karl Fischer titration : Quantifies trace water content (<0.1% w/w) .
Advanced Research Questions
Q. How can researchers mitigate the hygroscopic nature of sodium ethanolate in moisture-sensitive reactions?
- Inert atmosphere : Conduct reactions in gloveboxes or Schlenk lines .
- Pre-dried reagents : Use molecular sieves or activated alumina to dehydrate solvents .
- Real-time monitoring : Employ moisture sensors or Raman spectroscopy to detect water ingress .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of sodium ethanolate across studies?
- Variable isolation : Systematically test parameters (temperature, solvent polarity, substrate ratios) to identify confounding factors .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for batch-to-batch variability .
Q. How does sodium ethanolate’s stability vary under different storage conditions, and what degradation products form?
- Degradation pathways : Hydrolysis produces NaOH and ethanol, detectable via pH shifts or GC-MS .
- Accelerated aging studies : Expose samples to controlled humidity/temperature and model degradation kinetics .
Q. What experimental designs are recommended for evaluating sodium ethanolate’s efficacy in novel catalytic systems?
Q. How should researchers interpret conflicting data on sodium ethanolate’s reactivity in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
